![molecular formula C18H20NO5P B12542255 Diethyl {[4-(1,3-benzoxazol-2-yl)phenoxy]methyl}phosphonate CAS No. 797763-26-9](/img/structure/B12542255.png)
Diethyl {[4-(1,3-benzoxazol-2-yl)phenoxy]methyl}phosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl {[4-(1,3-benzoxazol-2-yl)phenoxy]methyl}phosphonate is a chemical compound with the molecular formula C18H20NO4P. It is known for its potential applications in various fields, including chemistry, biology, and medicine. The compound features a benzoxazole ring, which is a heterocyclic compound containing both nitrogen and oxygen atoms, attached to a phenoxy group and a phosphonate ester.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl {[4-(1,3-benzoxazol-2-yl)phenoxy]methyl}phosphonate typically involves the reaction of 4-(1,3-benzoxazol-2-yl)phenol with diethyl phosphite in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
[ \text{4-(1,3-Benzoxazol-2-yl)phenol} + \text{Diethyl phosphite} \xrightarrow{\text{Catalyst}} \text{this compound} ]
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Diethyl {[4-(1,3-benzoxazol-2-yl)phenoxy]methyl}phosphonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acids.
Reduction: Reduction reactions can convert the phosphonate ester to phosphine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the phenoxy group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of phosphonic acids.
Reduction: Formation of phosphine derivatives.
Substitution: Formation of various substituted phenoxy derivatives.
Scientific Research Applications
Diethyl {[4-(1,3-benzoxazol-2-yl)phenoxy]methyl}phosphonate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial properties and its ability to interact with biological macromolecules.
Medicine: Explored for its potential use in drug development, particularly as an antimicrobial agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Diethyl {[4-(1,3-benzoxazol-2-yl)phenoxy]methyl}phosphonate involves its interaction with specific molecular targets. The benzoxazole ring can interact with enzymes and proteins, potentially inhibiting their activity. The phosphonate group can mimic phosphate esters, allowing the compound to interfere with biological processes that involve phosphorylation.
Comparison with Similar Compounds
Similar Compounds
- Diethyl [4-(1,3-benzoxazol-2-yl)benzyl]phosphonate
- Diethyl (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)phosphonate
Uniqueness
Diethyl {[4-(1,3-benzoxazol-2-yl)phenoxy]methyl}phosphonate is unique due to its specific structure, which combines a benzoxazole ring with a phenoxy group and a phosphonate ester. This unique combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
797763-26-9 |
|---|---|
Molecular Formula |
C18H20NO5P |
Molecular Weight |
361.3 g/mol |
IUPAC Name |
2-[4-(diethoxyphosphorylmethoxy)phenyl]-1,3-benzoxazole |
InChI |
InChI=1S/C18H20NO5P/c1-3-22-25(20,23-4-2)13-21-15-11-9-14(10-12-15)18-19-16-7-5-6-8-17(16)24-18/h5-12H,3-4,13H2,1-2H3 |
InChI Key |
CSPLOEWBRRLFJY-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(COC1=CC=C(C=C1)C2=NC3=CC=CC=C3O2)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methanamine, N-[(4-chlorophenyl)methylene]-1-cyclohexylidene-](/img/structure/B12542178.png)
![1H-Indole, 3-[(4-methylphenyl)sulfonyl]-1-(3-pyrrolidinylmethyl)-](/img/structure/B12542179.png)

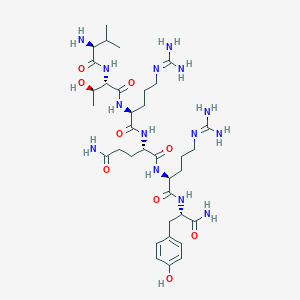
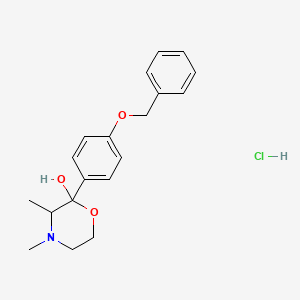
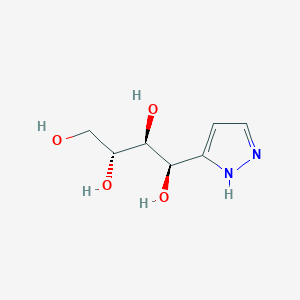


![2,3-Bis[(trimethylsilyl)oxy]propan-1-amine](/img/structure/B12542211.png)

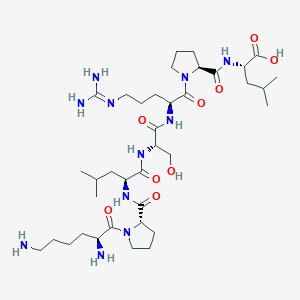
![1-[Difluoro(methylsulfanyl)methyl]naphthalene](/img/structure/B12542253.png)
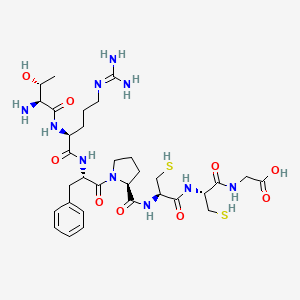
![N-[1,2-Dimethyl-3-(propan-2-yl)-1H-indol-5-yl]-N'-pyridin-3-ylurea](/img/structure/B12542271.png)
